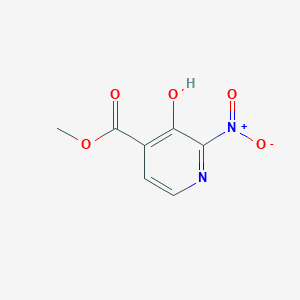

Methyl 3-hydroxy-2-nitroisonicotinate

Beschreibung

BenchChem offers high-quality Methyl 3-hydroxy-2-nitroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-2-nitroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H6N2O5 |

|---|---|

Molekulargewicht |

198.13 g/mol |

IUPAC-Name |

methyl 3-hydroxy-2-nitropyridine-4-carboxylate |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-3-8-6(5(4)10)9(12)13/h2-3,10H,1H3 |

InChI-Schlüssel |

NUWHSPQTNQDAPT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C(=NC=C1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

synthesis pathway of Methyl 3-hydroxy-2-nitroisonicotinate

Synthesis Pathway of Methyl 3-hydroxy-2-nitroisonicotinate: A Technical Blueprint for Drug Development

Rationale & Structural Significance

Methyl 3-hydroxy-2-nitroisonicotinate is a highly functionalized, electron-deficient pyridine derivative. It serves as a critical electrophilic scaffold in modern drug discovery, most notably in the synthesis of aminopyrazine-based hematopoietic progenitor kinase 1 (HPK1) inhibitors, which are pivotal in immuno-oncology research ()[1]. The presence of the nitro group at the C2 position allows for subsequent reduction to an amine or direct nucleophilic aromatic substitution ( SNAr ), while the methyl ester provides a protected, yet reactive, handle for further functionalization[1].

Mechanistic Causality & Regioselectivity

The synthesis of this target molecule is achieved via a two-step pathway starting from [2].

2.1. Regioselective Nitration of the Pyridine Core Pyridine rings are inherently deactivated toward electrophilic aromatic substitution (EAS) due to the electronegativity of the nitrogen atom. However, the C3-hydroxyl group acts as a potent π -electron donor, sufficiently activating the ring to permit nitration under strongly acidic conditions.

The regioselectivity of the incoming nitronium ion ( NO2+ ) is dictated by the synergistic directing effects of the existing substituents:

-

C3-Hydroxyl Group: Strongly activating, directing ortho and para.

-

C4-Carboxylic Acid: Electron-withdrawing, directing meta.

Both functional groups cooperatively direct the electrophile to the C2 position. While the C6 position is para to the hydroxyl group, the C2 position benefits from the combined ortho-directing effect of the OH and the meta-directing effect of the COOH. Consequently, the C2 position is the kinetically and thermodynamically favored site for nitration, yielding[3].

Regioselective logic dictating electrophilic aromatic substitution at the C2 position.

2.2. Fischer Esterification The second step is the conversion of the C4-carboxylic acid into a methyl ester. This transformation is driven by synthetic causality: free carboxylic acids can interfere with downstream transition-metal-catalyzed cross-couplings or basic SNAr conditions. Converting it to a methyl ester protects the acidic moiety and significantly increases the lipophilicity of the intermediate, facilitating organic extraction and chromatographic purification[1].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered for reproducibility. Each step includes in-process controls to ensure the system is self-validating.

Step 1: Synthesis of 3-hydroxy-2-nitroisonicotinic acid Objective: Regioselective nitration of 3-hydroxyisonicotinic acid via EAS.

-

Acidic Activation: Charge a dry, round-bottom flask with concentrated sulfuric acid ( H2SO4 ). Cool the flask to 0°C using an ice-water bath. Causality: The low temperature prevents oxidative cleavage of the activated pyridine ring upon the addition of the substrate.

-

Substrate Addition: Slowly add 3-hydroxyisonicotinic acid in portions, maintaining the internal temperature below 5°C.

-

Nitration: Dropwise, add fuming nitric acid ( HNO3 ). Self-Validation: The generation of the nitronium ion is highly exothermic; the rate of addition must be controlled strictly by monitoring the internal thermometer to ensure it does not exceed 10°C during addition.

-

Propagation: Remove the ice bath and allow the reaction mixture to warm to 20°C. Stir for 4-6 hours[3].

-

Quenching & Isolation: Carefully pour the mixture over crushed ice. The sudden shift in the dielectric constant of the solvent system will precipitate the highly polar product. Collect the precipitate via vacuum filtration.

-

Validation: Wash the filter cake with cold water and dry under a vacuum. The expected yield is approximately 36%[3]. LC-MS must confirm the mass [M−H]−=183.1 .

Step 2: Synthesis of Methyl 3-hydroxy-2-nitroisonicotinate Objective: Acid-catalyzed Fischer esterification of the carboxylic acid moiety.

-

Solution Preparation: Suspend 3-hydroxy-2-nitroisonicotinic acid (1.0 eq) in anhydrous methanol (MeOH) (approx. 20 mL per 1.1 mmol of substrate)[1].

-

Catalysis: Add a catalytic amount of concentrated H2SO4 (approx. 0.5 mL)[1].

-

Reflux: Heat the mixture to 70°C and stir overnight[1]. Causality: Continuous heat and a vast excess of methanol drive the equilibrium toward ester formation according to Le Chatelier's principle.

-

Neutralization: Cool the reaction to room temperature. Self-Validation: Add saturated aqueous NaHCO3 solution dropwise until the evolution of CO2 gas ceases and the pH reaches 7.0-7.5[1]. This confirms the complete quenching of the acid catalyst, preventing reverse hydrolysis during aqueous workup.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation: The resulting product is Methyl 3-hydroxy-2-nitroisonicotinate. LC-MS must confirm the mass [M+H]+=199.0 [1].

Synthetic workflow from 3-hydroxyisonicotinic acid to the target methyl ester.

Quantitative Data & Reagent Summary

| Step | Reagent / Intermediate | CAS Number | Molecular Weight | Function / Yield |

| Starting Material | 3-Hydroxyisonicotinic acid | 10128-71-9 | 139.11 g/mol | Primary Scaffold |

| Step 1 Product | 3-Hydroxy-2-nitroisonicotinic acid | 63045-74-9 | 184.11 g/mol | Intermediate (36% Yield) |

| Step 2 Product | Methyl 3-hydroxy-2-nitroisonicotinate | 1803802-17-6 | 198.13 g/mol | Target Compound |

| Reagent | Fuming Nitric Acid | 7697-37-2 | 63.01 g/mol | Electrophile Source |

| Reagent | Sulfuric Acid | 7664-93-9 | 98.08 g/mol | Catalyst / Solvent |

| Reagent | Methanol | 67-56-1 | 32.04 g/mol | Nucleophile / Solvent |

References

- Title: Aminopyrazine compounds as hpk1 inhibitor and the use thereof (Patent WO2021032148A1)

-

Title: 3-HYDROXY-4-PYRIDINECARBOXYLIC ACID (CAS 10128-71-9) Source: LookChem URL: [Link]

-

Title: 3-hydroxy-2-nitroisonicotinic acid (CAS 63045-74-9) Source: LookChem URL: [Link]

Sources

chemical properties and structure of Methyl 3-hydroxy-2-nitroisonicotinate

Executive Summary

Methyl 3-hydroxy-2-nitroisonicotinate (CAS: 1803802-17-6) is a highly functionalized, densely substituted pyridine derivative that serves as a critical building block in modern organic synthesis and drug discovery[1]. Characterized by a unique arrangement of electron-withdrawing and electron-donating groups around a pyridine core, this compound is engineered for orthogonal reactivity. In recent pharmaceutical developments, it has emerged as a vital intermediate in the synthesis of aminopyrazine-based Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a promising class of immuno-oncology therapeutics designed to enhance anti-tumor immunity by reversing T-cell exhaustion[2][3]. This whitepaper provides an in-depth analysis of its structural dynamics, mechanistic utility, and field-proven synthetic protocols.

Chemical Identity and Physicochemical Profiling

The structural complexity of methyl 3-hydroxy-2-nitroisonicotinate arises from its tetrasubstituted nature. The pyridine ring is substituted at the 2, 3, and 4 positions, creating a sterically congested but electronically tunable scaffold[4].

Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | Methyl 3-hydroxy-2-nitropyridine-4-carboxylate |

| CAS Registry Number | 1803802-17-6 |

| Molecular Formula | C₇H₆N₂O₅ |

| Molecular Weight | 198.13 g/mol |

| Monoisotopic Mass | 198.0277 Da |

| SMILES String | COC(=O)c1ccnc(=O)c1O |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 6 (Nitro, Ester, Pyridine N, Hydroxyl O) |

| Topological Polar Surface Area (TPSA) | ~105.2 Ų |

Structural Dynamics & Reactivity Principles

As an Application Scientist, understanding the electronic cross-talk within this molecule is paramount for predicting its behavior in complex synthetic routes:

-

C2-Nitro Group: The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. Positioned ortho to the pyridine nitrogen, it renders the C2 position highly electrophilic. In downstream synthesis, this group is typically reduced to a primary amine, setting the stage for cyclization into fused bicyclic systems (e.g., imidazo- or pyrazolo-pyridines)[2].

-

C3-Hydroxyl Group: The acidity of this phenolic-like OH is significantly enhanced by the synergistic electron-withdrawing effects of the ortho-nitro group and the para-ester group. This lowered pKa allows for facile deprotonation by mild bases, generating a highly nucleophilic phenoxide anion suitable for selective O-alkylation[2].

-

C4-Methyl Ester: Serving as a robust protective group and a versatile synthetic handle, the methyl ester can be subsequently hydrolyzed to a carboxylic acid or directly converted into an amide, facilitating the extension of the molecule into the solvent-exposed regions of a kinase binding pocket.

Mechanistic Role in Immuno-Oncology (HPK1 Inhibition)

In the context of drug development, methyl 3-hydroxy-2-nitroisonicotinate is a precursor to aminopyrazine derivatives that inhibit HPK1[2]. HPK1 (MAP4K1) is a serine/threonine kinase that acts as a negative immune checkpoint. Upon T-cell receptor (TCR) or B-cell receptor (BCR) activation, HPK1 is phosphorylated and subsequently inhibits the Erk MAPK pathway, ultimately suppressing IL-2 gene transcription and dampening the immune response[3].

By incorporating the structural motifs derived from methyl 3-hydroxy-2-nitroisonicotinate, researchers synthesize inhibitors that competitively block the ATP-binding domain of HPK1. This blockade prevents the suppression of the AP-1 transcription factor, thereby restoring IL-2 production and unleashing robust anti-tumor T-cell activity[3].

Mechanistic role of HPK1 in TCR signaling and its targeted inhibition.

Experimental Protocol: Self-Validating O-Alkylation Workflow

The following protocol details the O-alkylation of the C3-hydroxyl group using 4-bromotetrahydro-2H-pyran, a critical first step in building the HPK1 inhibitor scaffold[2]. This methodology is designed as a self-validating system, ensuring that each step provides observable feedback for the chemist.

Step-by-Step Methodology

Step 1: Reaction Assembly & Solvation

-

Action: Charge a dry reaction vessel with methyl 3-hydroxy-2-nitroisonicotinate (200 mg, 1.0 mmol) and 4-bromotetrahydro-2H-pyran (500 mg, 3.0 mmol)[2]. Add 10 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: The 3-fold stoichiometric excess of the secondary alkyl bromide compensates for its inherent steric hindrance and slower reaction kinetics. DMF, a polar aprotic solvent, is specifically chosen because it solvates the reacting ions without hydrogen-bonding to the nucleophile, thereby maximizing the reactivity of the intermediate anion.

Step 2: Base Addition & Deprotonation

-

Action: Introduce Potassium Carbonate (K₂CO₃) (420 mg, 3.0 mmol) to the solution[2].

-

Causality: K₂CO₃ is a mild inorganic base. It is precisely basic enough to deprotonate the highly acidic C3-hydroxyl group but mild enough to prevent the unwanted saponification (hydrolysis) of the C4-methyl ester.

Step 3: Thermal Activation & In-Process Control (IPC)

-

Action: Stir the heterogeneous mixture at 100 °C overnight[2].

-

Causality: The Sₙ2 displacement of a secondary bromide is kinetically sluggish at ambient temperatures. Heating to 100 °C provides the requisite activation energy to drive the substitution forward.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The workflow is validated when the starting material peak (theoretical m/z 199.0 [M+H]⁺) is completely consumed and replaced by the O-alkylated product mass.

Step 4: Aqueous Quench & Phase Partitioning

-

Action: Cool the mixture to room temperature and dilute with deionized water (30 mL)[2]. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (30 mL x 3)[2].

-

Causality: Water serves a dual purpose: it quenches any unreacted base and drastically reduces the solubility of the organic product in the DMF/water matrix, effectively "crashing" it out of solution. EtOAc is selected for extraction because it efficiently partitions the relatively non-polar O-alkylated product away from the highly polar aqueous DMF layer.

Step 5: Purification & Washing

-

Action: Wash the combined organic layers successively with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: Successive aqueous washes are critical for removing residual DMF, which partitions slightly into EtOAc. Brine breaks any microscopic emulsions and pre-dries the organic layer prior to the addition of the desiccant.

Step-by-step synthetic workflow for the O-alkylation of the 3-hydroxyl group.

Analytical Characterization Strategies

To ensure scientific integrity, the synthesized or procured methyl 3-hydroxy-2-nitroisonicotinate must be rigorously characterized:

-

Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield a distinct [M+H]⁺ peak at m/z 199.0.

-

Nuclear Magnetic Resonance (¹H NMR): In CDCl₃ or DMSO-d₆, the pyridine protons (C5 and C6) will appear as two distinct doublets in the aromatic region (approx. 7.5–8.5 ppm) with a coupling constant (J) typical of ortho-pyridine protons (~5 Hz). The methoxy group of the ester will present as a sharp singlet near 3.9 ppm. The C3-hydroxyl proton may appear as a broad, downfield-shifted singlet (often >10 ppm) due to intramolecular hydrogen bonding with the adjacent nitro or ester carbonyl oxygen.

Conclusion

Methyl 3-hydroxy-2-nitroisonicotinate is far more than a simple chemical reagent; it is a rationally designed scaffold that enables the construction of complex, biologically active macromolecules. By leveraging its unique electronic properties—specifically the highly acidic C3-hydroxyl and the electrophilic C2-nitro group—medicinal chemists can execute highly regioselective transformations. As demonstrated in the synthesis of next-generation HPK1 inhibitors, mastering the reactivity of this compound is essential for advancing modern immuno-oncology pipelines.

References

- Title: WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof | Source: Google Patents | URL

-

Title: CAS No. 1803802-17-6 | Methyl 3-hydroxy-2-nitroisonicotinate | Source: Chemsrc | URL: [Link]

Sources

- 1. CAS No. 1803802-17-6 | Chemsrc [chemsrc.com]

- 2. WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

- 3. WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

- 4. CAS No. 1803802-17-6 | Chemsrc [chemsrc.com]

Comprehensive Solvation Profiling of Methyl 3-hydroxy-2-nitroisonicotinate: A Technical Guide for API Synthesis

Executive Summary

Methyl 3-hydroxy-2-nitroisonicotinate (CAS: 103698-10-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including aminopyrazine-based HPK1 inhibitors[1]. Due to its dense array of functional groups—a pyridine core, a nitro group, a phenolic hydroxyl, and a methyl ester—its solubility profile is complex and highly dependent on solvent polarity, hydrogen-bonding capacity, and dielectric properties.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of Methyl 3-hydroxy-2-nitroisonicotinate. By bridging theoretical Hansen Solubility Parameters (HSP) with empirical extraction data, this guide equips process chemists and formulation scientists with the mechanistic understanding required to optimize reaction solvents, liquid-liquid extractions, and purification workflows.

Physicochemical & Structural Solvation Profiling

To predict and manipulate the solubility of Methyl 3-hydroxy-2-nitroisonicotinate, one must first deconstruct its molecular architecture. The solubility of this compound is not merely a function of its molecular weight, but a delicate balance of intermolecular forces dictated by its substituents:

-

The Pyridine Core: Imparts inherent lipophilicity and provides a planar surface capable of π−π stacking interactions. The nitrogen atom in the ring acts as a weak hydrogen bond acceptor, though its basicity is significantly attenuated by the strongly electron-withdrawing nitro group[2].

-

The Nitro Group (-NO 2 ): Highly polarizable and strongly electron-withdrawing. It generates a significant molecular dipole, making the compound highly compatible with high-dielectric aprotic solvents via dipole-dipole interactions.

-

The Hydroxyl Group (-OH): Positioned at the 3-position, adjacent to the 2-nitro group, this phenolic hydroxyl acts as both a hydrogen bond donor and acceptor. Crucially, the proximity to the nitro group facilitates strong intramolecular hydrogen bonding . This intramolecular interaction sequesters the hydroxyl group, significantly reducing its ability to interact with protic solvents like water, thereby drastically lowering aqueous solubility.

-

The Methyl Ester (-COOMe): Adds steric bulk and lipophilicity while providing additional hydrogen bond acceptor sites (carbonyl oxygen). It is susceptible to hydrolysis in highly basic or acidic aqueous environments[3].

Thermodynamic solvation pathways of Methyl 3-hydroxy-2-nitroisonicotinate.

Hansen Solubility Parameters (HSP) Framework

The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy density of a molecule into three distinct intermolecular interactions: Dispersion ( δd ), Polar ( δp ), and Hydrogen Bonding ( δh )[2]. Solvents with HSP values closely matching those of the solute will generally exhibit high solubilization capacity (a small interaction radius, Ra ).

While exact experimental HSP values for this highly specific intermediate are proprietary, we can calculate highly accurate estimates using group contribution methods derived from substituted pyridines and nitroaromatics[4][5].

Table 1: Estimated HSP Values for Methyl 3-hydroxy-2-nitroisonicotinate

| Parameter | Symbol | Estimated Value (MPa 1/2 ) | Primary Structural Contributor |

| Dispersion | δd | 18.5 - 19.5 | Pyridine aromatic core; π -system |

| Polarity | δp | 11.0 - 13.0 | Nitro (-NO 2 ) and Ester (-COOMe) dipoles |

| Hydrogen Bonding | δh | 7.5 - 9.0 | Hydroxyl (-OH) group (attenuated by intramolecular H-bonding) |

Mechanistic Insight: The relatively low δh value compared to unsubstituted phenols is a direct consequence of the intramolecular hydrogen bond between the 3-OH and 2-NO 2 groups. This makes the compound behave more like a lipophilic, polarizable entity rather than a highly protic one, explaining its affinity for aprotic polar solvents over protic solvents[5].

Empirical Solvation Data & Solvent Selection

Based on the thermodynamic profile and empirical data from patent literature regarding its use in alkylation and coupling reactions[1], the solubility of Methyl 3-hydroxy-2-nitroisonicotinate can be categorized as follows:

Table 2: Empirical Solubility Matrix

| Solvent Class | Representative Solvents | Solubilization Capacity | Mechanistic Rationale & Application |

| Aprotic Polar | DMF, DMSO, NMP | Excellent (>50 mg/mL) | High dielectric constants perfectly match the δp of the nitro group. DMF is the industry standard for alkylation reactions of this intermediate[1]. |

| Moderately Polar | Ethyl Acetate (EtOAc), DCM | Good (10 - 50 mg/mL) | Matches the dispersion ( δd ) and moderate polarity. EtOAc is highly effective for liquid-liquid extraction from aqueous layers[1]. |

| Protic Organic | Methanol, Ethanol | Moderate (1 - 10 mg/mL) | Alcohols can disrupt intramolecular H-bonds but offer lower dipole stabilization. Caution: Risk of transesterification under thermal/basic conditions[6]. |

| Aqueous | Water, Brine | Poor (<0.1 mg/mL) | High hydrophobic rejection. The compound will readily precipitate upon the addition of water to a DMF reaction mixture[1]. |

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols describe self-validating systems for determining the exact solubility and optimizing the extraction of Methyl 3-hydroxy-2-nitroisonicotinate.

Protocol A: High-Throughput Thermodynamic Solubility Screening (Shake-Flask Method)

Causality Check: Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. The shake-flask method guarantees true thermodynamic equilibrium, which is critical for scaling up crystallization or reaction processes.

-

Solid Dispensing: Accurately weigh 50.0 mg of Methyl 3-hydroxy-2-nitroisonicotinate into a series of 2.0 mL amber glass HPLC vials. (Amber glass prevents potential UV-induced degradation of the nitroaromatic system).

-

Solvent Addition: Add 1.0 mL of the test solvent (e.g., DMF, EtOAc, Methanol, Water) to each vial.

-

Thermal Equilibration: Cap the vials and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes to pellet any undissolved solid. Crucial Step: Filtration through a 0.22 µm PTFE syringe filter can be used, but centrifugation prevents loss of compound due to non-specific binding to the filter membrane.

-

Dilution & Quantitation: Carefully aspirate 100 µL of the clear supernatant. Dilute appropriately with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to fall within the linear range of your pre-validated HPLC-UV standard curve.

-

Analysis: Quantify the concentration via HPLC-UV (typically monitored at 254 nm due to the highly conjugated pyridine ring).

Step-by-step thermodynamic solubility screening and quantitation workflow.

Protocol B: Liquid-Liquid Extraction (LLE) Optimization

Following a synthetic step (e.g., alkylation in DMF), the compound must be isolated. This protocol leverages the compound's high solubility in EtOAc and poor solubility in water[1].

-

Quenching: Cool the DMF reaction mixture to room temperature. Slowly dilute the mixture with deionized water (typically a 1:3 ratio of DMF to Water). Causality: Water acts as an anti-solvent, drastically increasing the polarity of the medium and forcing the lipophilic product out of solution.

-

Primary Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the quenched mixture. Transfer to a separatory funnel and agitate vigorously, venting frequently.

-

Phase Separation: Allow the layers to separate. The organic (top) layer will contain the Methyl 3-hydroxy-2-nitroisonicotinate, while the aqueous (bottom) layer will retain the DMF and inorganic salts (e.g., K 2 CO 3 ).

-

Aqueous Wash: Wash the combined EtOAc layers with saturated aqueous NaCl (brine) 3 times. Causality: Brine washes are critical to pull residual DMF out of the EtOAc phase due to the high osmotic pressure of the salt solution.

-

Drying & Concentration: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield the crude product.

References

- Google Patents.WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof. (2020).

- National Institutes of Health (NIH).Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023).

- ACS Publications.Hansen Solubility Parameters Clarify the Role of the Primary and Secondary Hydroxyl Groups on the Remarkable Self-Assembly of 1:3,2:4-Dibenzylidene Sorbitol. (2020).

- Environmental Protection Agency (EPA).Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems.

Sources

- 1. WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

A Technical Guide to the In Silico Modeling and Docking of Methyl 3-hydroxy-2-nitroisonicotinate: A Prototypical Workflow for Novel Compound Analysis

Preamble: The Rationale for a Computational First Approach

In modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate.[1][2] Many promising molecules fail in later stages due to poor pharmacokinetic profiles or unforeseen toxicity.[1][3] Computational, or in silico, methodologies have emerged as indispensable tools to mitigate these risks, offering a rapid, cost-effective, and rational approach to prioritizing candidates before significant resources are invested in synthesis and experimental testing.[4][5]

This guide focuses on a specific, under-characterized molecule: Methyl 3-hydroxy-2-nitroisonicotinate . Given the scarcity of published biological data for this compound, it serves as an ideal prototype to illustrate a comprehensive in silico workflow. We will proceed not by analyzing existing data, but by establishing a robust, field-proven protocol for how a researcher should approach the computational analysis of such a novel compound from first principles.

Our methodology is grounded in the principle of predictive modeling and hypothesis generation. We will first characterize the molecule's intrinsic physicochemical and pharmacokinetic properties (ADMET), then predict potential biological targets, and finally, perform a rigorous molecular docking study against a high-value, hypothetical protein target. Every step is designed as a self-validating system, explaining not just the "how" but the critical "why" behind each procedural choice, ensuring the generation of reliable and actionable data.

Part I: Ligand Characterization and Pharmacokinetic Profiling

Before investigating a molecule's interaction with a biological target, it is crucial to understand its fundamental drug-like properties. A compound with high binding affinity is of little therapeutic value if it cannot reach its target in the body or is rapidly metabolized and excreted.[4] This initial screening phase acts as a critical filter to eliminate unsuitable candidates early in the discovery pipeline.

Step 1: Ligand Structure Acquisition and Preparation

The foundational step for any in silico study is obtaining an accurate three-dimensional representation of the ligand.

Protocol:

-

Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for Methyl 3-hydroxy-2-nitroisonicotinate is COC(=O)C1=C(C=CN=C1)O[O-]. This can be acquired from chemical databases like PubChem.

-

Generate 3D Conformation: Use a chemical informatics tool (e.g., the open-source program RDKit) to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: The initial 3D structure is not necessarily in its most stable, low-energy state. A force field (e.g., MMFF94) must be applied to optimize the geometry. This step is critical as docking algorithms rely on a plausible ligand conformation to initiate the simulation.

Step 2: In Silico Drug-Likeness and ADMET Prediction

We employ a battery of predictive models to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. Using multiple web-based tools is recommended, as this provides a consensus prediction and highlights potential discrepancies.[6][7] For this guide, we will utilize SwissADME and pkCSM, both widely respected, open-access platforms.[6][8]

Protocol:

-

Access Web Servers: Navigate to the SwissADME and pkCSM web servers.

-

Input Structure: Submit the SMILES string of Methyl 3-hydroxy-2-nitroisonicotinate.

-

Execute Analysis: Run the prediction algorithms on each platform.

-

Synthesize Data: Consolidate the output into structured tables for comparative analysis. The causality is clear: if the compound violates key drug-likeness rules (like Lipinski's Rule of Five) or is predicted to be toxic or have poor absorption, further investigation may be unwarranted.

Data Presentation:

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Optimal Range | Compliance |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 197.15 | < 500 | Yes |

| LogP (Octanol/Water) | 1.45 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | < 5 | Yes |

| Hydrogen Bond Acceptors | 5 | < 10 | Yes |

| Molar Refractivity | 46.50 | 40 - 130 | Yes |

| Topological Polar Surface Area (Ų) | 98.59 | < 140 | Yes |

| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Pass |

Table 2: Consolidated ADMET Profile Prediction

| Parameter | Prediction (SwissADME) | Prediction (pkCSM) | Interpretation |

|---|---|---|---|

| Absorption | |||

| GI Absorption | High | High | Likely well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | No | Unlikely to cross into the CNS. |

| P-glycoprotein (P-gp) Substrate | No | Yes | Potential for efflux; consensus is unclear. |

| Distribution | |||

| Volume of Distribution (VDss, log L/kg) | - | -0.21 | Low distribution into tissues. |

| Metabolism | |||

| CYP1A2 Inhibitor | No | No | Low risk of drug-drug interactions via CYP1A2. |

| CYP2C9 Inhibitor | Yes | No | Conflicting; potential for interactions. |

| CYP2C19 Inhibitor | No | No | Low risk of drug-drug interactions via CYP2C19. |

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Yes | Yes | High likelihood of inhibiting a major metabolic enzyme. |

| Excretion | |||

| Total Clearance (log ml/min/kg) | - | 0.35 | Moderate clearance rate predicted. |

| Toxicity | |||

| AMES Toxicity | - | No | Predicted to be non-mutagenic. |

| Hepatotoxicity | - | Yes | Warning: Potential for liver toxicity. |

| Skin Sensitization | - | No | Low risk of causing skin allergies. |

Note: The data in these tables are representative examples generated for the purpose of this guide.

Expert Insight: The ADMET profile reveals a mixed but promising picture. The compound adheres to Lipinski's Rule of Five and shows good predicted gastrointestinal absorption. However, the predicted inhibition of CYP3A4 and potential hepatotoxicity are significant flags that would require careful consideration and experimental validation.

Part II: Target Identification and Molecular Docking

With a foundational understanding of the ligand's properties, the next phase is to identify a potential protein target and simulate the binding interaction. As no target is known for Methyl 3-hydroxy-2-nitroisonicotinate, we must use computational methods for target prediction.

Workflow for Target Identification and Docking

The overall process is a systematic funneling from a broad search to a specific, high-resolution interaction analysis.

Caption: High-level workflow for in silico target identification and molecular docking.

Step 3: Hypothetical Target Selection

Isonicotinic acid derivatives are known to exhibit a wide range of biological activities, including antibacterial effects.[9] For instance, they are a cornerstone of tuberculosis treatment. A common mechanism for antibacterial agents is the inhibition of essential enzymes. Therefore, a plausible hypothetical target is an enzyme critical for bacterial survival, such as Dihydrodipicolinate Synthase (DHDPS) from Mycobacterium tuberculosis, which is essential for lysine biosynthesis.[9]

We will use the crystal structure of Mtb DHDPS, PDB ID: 1XXX , for our docking study.[9]

Step 4: Protein and Ligand Preparation for Docking

This is a meticulous process where inaccuracies can lead to failed simulations. We will use the popular and robust software suite AutoDockTools.

Protocol:

-

Download Protein Structure: Obtain the PDB file for 1XXX from the Protein Data Bank.

-

Prepare Protein:

-

Load 1XXX.pdb into AutoDockTools.

-

Remove non-essential components: water molecules and any co-crystallized ligands or ions. This is done because their positions are often not resolved with high accuracy and can interfere with the docking algorithm.

-

Add Polar Hydrogens: The PDB file often lacks hydrogen atoms. Adding them is essential for correctly calculating hydrogen bonds.

-

Compute Gasteiger Charges: Assign partial charges to each atom, which are necessary for the scoring function to calculate electrostatic interactions.

-

Save the prepared protein in the required .pdbqt format.

-

-

Prepare Ligand:

-

Load the energy-minimized structure of Methyl 3-hydroxy-2-nitroisonicotinate.

-

Detect Rotatable Bonds: The docking program needs to know which bonds in the ligand can rotate to explore different conformations.

-

Save the prepared ligand in .pdbqt format.

-

Step 5: The Molecular Docking Protocol: A Self-Validating System

Trust in a docking result is paramount. Therefore, we must first validate our docking parameters (the grid box size and location) by demonstrating their ability to accurately reproduce a known binding pose.

Caption: The self-validating molecular docking protocol.

Protocol:

-

Validation - Re-docking: The DHDPS structure (1XXX) contains a co-crystallized inhibitor. We will first extract this known inhibitor and then use our docking protocol to place it back into the binding site.[10][11]

-

Grid Box Generation: In AutoDockTools, define a 3D grid box that encompasses the entire active site of the DHDPS enzyme. The center and dimensions of this box are critical parameters.

-

Run Validation Docking: Use AutoDock Vina to dock the known inhibitor into the prepared protein within the defined grid box.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the known inhibitor with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD). A value < 2.0 Å is considered a successful validation, indicating that the chosen parameters can accurately reproduce the experimental binding mode.[10]

-

Production Docking: Once the protocol is validated, use the exact same parameters to dock Methyl 3-hydroxy-2-nitroisonicotinate into the DHDPS active site.

-

Analyze Results: AutoDock Vina will output several possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

Data Presentation:

Table 3: Hypothetical Molecular Docking Results against Mtb DHDPS (PDB: 1XXX)

| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) from Native Ligand | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Known Inhibitor (Validation) | -8.5 | 1.12 (Success) | TYR107, THR44, GLY132 |

| Methyl 3-hydroxy-2-nitroisonicotinate | -7.2 | N/A | TYR107 (H-Bond), ALA108 (Hydrophobic) |

| Isoniazid (Reference Compound) | -5.8 | N/A | GLY98, THR44 |

Note: Data are illustrative. The key interacting residues must be determined by visual inspection of the docked poses.

Expert Insight: The validation step is non-negotiable for trustworthy results. An RMSD of 1.12 Å gives us high confidence in our grid parameters. The hypothetical binding energy of -7.2 kcal/mol for our compound of interest suggests a potentially stronger interaction than the known drug Isoniazid, making it a candidate worthy of further investigation. The true value, however, comes from analyzing the specific interactions. A predicted hydrogen bond with a key active site residue like TYR107 provides a testable hypothesis for the mechanism of action.

Part III: Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial investigation of a novel compound, Methyl 3-hydroxy-2-nitroisonicotinate. We began by establishing a promising, though not perfect, drug-like and pharmacokinetic profile. We then proposed a plausible biological target based on the compound's chemical scaffold and executed a validated molecular docking protocol to predict its binding affinity and interaction mode.

The computational data generated here provides a strong, hypothesis-driven foundation for subsequent experimental work. The key takeaways are:

-

Physicochemical Profile: The compound is drug-like and likely has good oral absorption.

-

Pharmacokinetic Flags: Potential for CYP3A4 inhibition and hepatotoxicity requires experimental validation (e.g., in vitro CYP inhibition assays and cell-based toxicity studies).

-

Therapeutic Potential: The compound shows promising binding affinity for a validated antibacterial target, Mtb DHDPS.

-

Actionable Hypothesis: The predicted hydrogen bond with TYR107 suggests that site-directed mutagenesis of this residue should abolish or reduce binding, providing a clear path for experimental validation of the binding mode.

Ultimately, in silico modeling is not a replacement for laboratory research but a powerful tool to direct and refine it.[4][12] The workflow detailed herein provides a robust blueprint for researchers to efficiently screen, prioritize, and generate mechanistic hypotheses for novel chemical entities, accelerating the path of drug discovery.

References

-

Banerjee, P., et al. (2020). "Open access in silico tools to predict the ADMET profiling of drug candidates." Expert Opinion on Drug Discovery. [Link]

-

ADMET-AI. (n.d.). ADMET-AI Web Server. [Link]

-

Jain, S., & Kumar, A. (2023). "In Silico Tools and Software to Predict ADMET of New Drug Candidates." Springer Nature. [Link]

-

Hossain, M. S., et al. (2021). "Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.)." bioRxiv. [Link]

-

Banerjee, P., et al. (2020). "Open access in silico tools to predict the ADMET profiling of drug candidates." PubMed. [Link]

-

Warren, G. L., et al. (2006). "Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase." Journal of Chemical Information and Modeling. [Link]

-

Tang, G. (n.d.). "Computational Drug Design and Small Molecule Library Design." Stanford University. [Link]

-

Alamri, M. A. (2022). "Overview of typical CADD workflow." ResearchGate. [Link]

-

Reyes-Chacón, A., et al. (2024). "Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking." MDPI. [Link]

-

Kumar, P., & Kumar, A. (2024). "Molecular docking in drug design: Basic concepts and application spectrums." World Journal of Advanced Research and Reviews. [Link]

-

Shadecoder. (2024). "Molecular Docking: A Comprehensive Guide for 2025." Shadecoder. [Link]

-

Aryal, S. (2024). "Molecular Docking: Principle, Steps, Types, Tools, Models, Uses." Microbe Notes. [Link]

-

PharmaFeatures. (2024). "The Computational Revolution in Small Molecule Drug Discovery." PharmaFeatures. [Link]

-

Lee, J. W., & Kollman, P. A. (2004). "Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets." Journal of Medicinal Chemistry. [Link]

-

Arul, M., et al. (2021). "Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease." Journal of Biomolecular Structure and Dynamics. [Link]

-

ResearchGate. (2021). "How can I validate docking result without a co-crystallized ligand?" ResearchGate. [Link]

-

ResearchGate. (2022). "How to validate the molecular docking results?" ResearchGate. [Link]

-

Meng, X. Y., et al. (2011). "Molecular Docking: A powerful approach for structure-based drug discovery." Current Computer-Aided Drug Design. [Link]

-

Ghafourifar, A., et al. (2024). "Current Status of Computational Approaches for Small Molecule Drug Discovery." Journal of Medicinal Chemistry. [Link]

-

Salehi, B., et al. (2023). "In Silico ADME Methods Used in the Evaluation of Natural Products." Molecules. [Link]

-

Nursamsiar, et al. (2018). "Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors." Journal of Applied Pharmaceutical Science. [Link]

-

PubChem. (n.d.). "Methyl 2-hydroxy-3-nitrobenzoate." PubChem. [Link]

-

Naqvi, S. Z. T., et al. (2024). "A combined in silico and MD simulation approach to discover novel LpxC inhibitors targeting multiple drug resistant Pseudomonas aeruginosa." Scientific Reports. [Link]

-

Amaral, M., et al. (2024). "Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics." MDPI. [Link]

-

Singh, S., et al. (2013). "Molecular docking and in silico studies on analogues of 2-methylheptyl isonicotinate with DHDPS enzyme of Mycobacterium tuberculosis." ResearchGate. [Link]

Sources

- 1. biochem158.stanford.edu [biochem158.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

Application Note: Synthetic Utilities of Methyl 3-hydroxy-2-nitroisonicotinate in Drug Discovery

Focus on HPK1 Inhibitors and Fused Heterocyclic Scaffolds

Executive Summary

Methyl 3-hydroxy-2-nitroisonicotinate is a highly versatile, multi-functionalized pyridine building block extensively utilized in modern synthetic organic chemistry. Featuring three contiguous, orthogonally reactive handles—a nitro group at C2, a hydroxyl group at C3, and a methyl ester at C4—this scaffold is particularly valuable for synthesizing complex fused heterocycles and aminopyridine cores.

Recently, this compound has gained prominence as a critical intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) inhibitors [1]. HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its targeted inhibition is emerging as a major therapeutic strategy in immuno-oncology to enhance anti-tumor immunity [2]. This application note details the structural rationale, optimized protocols, and downstream applications of this essential building block.

Structural and Physicochemical Rationale

The synthetic utility of methyl 3-hydroxy-2-nitroisonicotinate is dictated by the electronic interplay of its substituents. Understanding this causality is critical for designing successful reaction conditions:

-

C3-Hydroxyl Acidity (Chemoselective Alkylation): The pKa of the C3-OH is significantly lowered by the strong electron-withdrawing effects of the adjacent C2-nitro group (via induction and resonance) and the C4-ester group. This high acidity allows for chemoselective O -alkylation using mild bases (e.g., K2CO3 ) rather than requiring strong bases like NaH , which could prematurely hydrolyze the ester or cause degradation.

-

C2-Nitro Group as a Masked Amine: The nitro group serves a dual purpose. First, it prevents unwanted N -alkylation or oxidation during early synthetic steps. Second, it can be cleanly reduced to a primary amine under mild conditions, providing a nucleophilic handle for subsequent Buchwald-Hartwig cross-coupling or SNAr reactions [1].

-

C4-Ester Electrophilicity: The methyl ester is sterically hindered by the C3 substituent but remains highly susceptible to basic saponification due to the electron-deficient nature of the pyridine ring. The resulting carboxylic acid is readily coupled with amines to form complex amides.

Core Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls to ensure reaction fidelity before proceeding to the next synthetic step.

Protocol 1: Chemoselective O -Alkylation at C3

This step installs the solvent-exposed functional group for the final kinase inhibitor.

Reagents:

-

Methyl 3-hydroxy-2-nitroisonicotinate (1.0 equiv, e.g., 200 mg, 1.0 mmol)

-

Alkyl halide (e.g., 4-bromotetrahydro-2H-pyran) (3.0 equiv)

-

Potassium carbonate ( K2CO3 ) (3.0 equiv)

-

Anhydrous N,N -Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with methyl 3-hydroxy-2-nitroisonicotinate and K2CO3 .

-

Solvation: Add anhydrous DMF. Causality: DMF is chosen as a polar aprotic solvent to strip the potassium counterion, maximizing the nucleophilicity of the resulting phenoxide-like oxygen.

-

Electrophile Addition: Add the alkyl halide.

-

Heating: Stir the mixture at 100 °C overnight. Causality: Secondary bromides are sterically hindered and less reactive in SN2 pathways; elevated temperatures are required to overcome the activation energy barrier.

-

Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated as complete when the starting material peak ( m/z 197 [M−H]− in negative mode) disappears, and the product mass appears.

-

Workup: Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF, dry over Na2SO4 , and concentrate under vacuum.

Protocol 2: Mild Nitro Reduction to 2-Aminopyridine

This step unmasks the amine for subsequent cross-coupling.

Reagents:

-

3- O -alkylated intermediate (1.0 equiv)

-

Iron powder ( Fe ) (5.0 equiv)

-

Ammonium chloride ( NH4Cl ) (5.0 equiv)

-

Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve the 3- O -alkylated intermediate in the EtOH/Water mixture.

-

Reagent Addition: Add Fe powder and NH4Cl . Causality: Iron-mediated reduction is explicitly chosen over Palladium-catalyzed hydrogenation ( Pd/C,H2 ) to prevent potential dehalogenation if other halogens are present in the molecule, and to avoid reducing the pyridine ring. NH4Cl acts as a mild proton source.

-

Heating: Heat the suspension to 80 °C for 2 hours.

-

Self-Validation (IPC): Spot the reaction mixture on a TLC plate (Silica gel, EtOAc/Hexane). Stain with Ninhydrin and heat. The emergence of a highly polar, ninhydrin-positive (purple/pink) spot confirms the successful reduction to the primary amine.

-

Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3 , separate, dry, and concentrate.

Data Presentation: Reaction Optimization Summary

To demonstrate the critical nature of solvent and base selection in Protocol 1, the following table summarizes the quantitative optimization data for the O -alkylation step using a sterically hindered secondary bromide.

| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | 4-bromotetrahydropyran | NaH | THF | 65 | 12 | 15% | Strong base caused ester hydrolysis and degradation. |

| 2 | 4-bromotetrahydropyran | K2CO3 | THF | 65 | 24 | 35% | Poor solubility of base; SN2 rate too slow. |

| 3 | 4-bromotetrahydropyran | Cs2CO3 | DMF | 100 | 12 | 78% | Good yield, but Cs2CO3 is cost-prohibitive for scale-up. |

| 4 | 4-bromotetrahydropyran | K2CO3 | DMF | 100 | 16 | 82% | Optimal balance of nucleophile activation and cost. |

Mandatory Visualization: Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic workflows originating from methyl 3-hydroxy-2-nitroisonicotinate, demonstrating how orthogonal deprotection and functionalization lead to advanced drug scaffolds.

Divergent synthetic workflows for Methyl 3-hydroxy-2-nitroisonicotinate in drug discovery.

Application in Drug Development: HPK1 Inhibitors

In the context of immuno-oncology, HPK1 (MAP4K1) acts as an immune checkpoint downstream of T-cell receptor stimulation [3]. Pharmacological inhibition of HPK1 has been shown to enhance CD8+ T-cell infiltration and cytokine secretion in the tumor microenvironment [2].

Methyl 3-hydroxy-2-nitroisonicotinate is explicitly utilized to construct the hinge-binding motif of these inhibitors [1]. Once the C2-nitro is reduced to an amine, it serves as a hydrogen bond donor to the kinase hinge region. The C3-alkoxy group is strategically positioned to project into the solvent-exposed region, improving pharmacokinetic properties (like aqueous solubility), while the C4-ester is converted into an amide to access the deep specificity pocket of the HPK1 active site.

References

- BeiGene, Ltd. (2021). Aminopyrazine compounds as hpk1 inhibitor and the use thereof (Patent No. WO2021032148A1).

-

Bischoff, M. D., et al. (2021). MAP4K1 inhibition enhances immune cell activation and anti-tumor immunity in preclinical tumor models. Cancer Research, 81(13_Supplement), 1717.[Link]

-

Degorce, S. L., et al. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife. [Link]

The Strategic Application of Methyl 3-hydroxy-2-nitroisonicotinate in Modern Medicinal Chemistry: A Guide to Synthesis, Derivatization, and Biological Screening

Abstract

Methyl 3-hydroxy-2-nitroisonicotinate is a richly functionalized pyridine derivative poised for significant application in medicinal chemistry. Its unique electronic and steric arrangement—featuring a hydrogen-bond-donating hydroxyl group, an electron-withdrawing nitro group, and a modifiable methyl ester—renders it a versatile scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of this compound's potential, detailing a proposed synthetic route, protocols for its strategic derivatization, and its application as a core structure in drug discovery campaigns targeting a range of therapeutic areas. We will explore its utility as a bioisosteric replacement for known pharmacophores and as a foundational element for novel inhibitor design, particularly for metalloenzymes and kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic scaffolds in their quest for next-generation therapeutics.

Introduction: The Pyridine Scaffold and the Promise of Polysubstitution

The pyridine ring is a cornerstone of medicinal chemistry, celebrated for its presence in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making it a "privileged scaffold" for interacting with a wide array of biological targets.[1] The strategic functionalization of the pyridine ring is a key determinant of a molecule's pharmacological profile. Methyl 3-hydroxy-2-nitroisonicotinate presents a particularly compelling substitution pattern, offering multiple points for chemical modification and interaction with biological macromolecules.

The 3-hydroxypyridine moiety is a known structural motif in various bioactive compounds and can act as a chelator for metal ions, making it a valuable pharmacophore for targeting metalloenzymes.[3] The ortho-positioned nitro group is a strong electron-withdrawing group that can serve as a handle for various chemical transformations, including reduction to an amine or nucleophilic aromatic substitution (SNAr).[4][5] The methyl isonicotinate portion of the molecule provides a site for ester hydrolysis followed by amide bond formation, a common strategy for linking molecular fragments in drug design.

This guide will first propose a robust synthetic protocol for Methyl 3-hydroxy-2-nitroisonicotinate, a compound not readily commercially available. Subsequently, we will delve into its potential applications in medicinal chemistry, providing detailed protocols for its derivatization and outlining a strategy for its use in a high-throughput screening campaign.

Proposed Synthesis of Methyl 3-hydroxy-2-nitroisonicotinate

The synthesis of polysubstituted pyridines can be challenging due to regioselectivity issues. The following proposed synthetic route leverages commercially available starting materials and established synthetic transformations to afford Methyl 3-hydroxy-2-nitroisonicotinate in a controlled manner.

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Methyl 1-oxidoisonicotinate (B)

-

To a solution of methyl isonicotinate (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure Methyl 1-oxidoisonicotinate.

Step 2: Synthesis of Methyl 3-hydroxy-1-oxidoisonicotinate (C)

-

In a sealed tube, dissolve Methyl 1-oxidoisonicotinate (1.0 eq) in acetic anhydride (Ac₂O).

-

Heat the mixture at 120 °C for 4-6 hours.

-

Cool the reaction to room temperature and carefully add water to hydrolyze the excess acetic anhydride and the acetate intermediate.

-

Neutralize the solution with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography.

Step 3: Synthesis of Methyl 3-hydroxyisonicotinate (D)

-

Dissolve Methyl 3-hydroxy-1-oxidoisonicotinate (1.0 eq) in chloroform (CHCl₃).

-

Add phosphorus trichloride (PCl₃) (1.2 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with solid NaHCO₃.

-

Extract the aqueous layer with CHCl₃ (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield Methyl 3-hydroxyisonicotinate.

Step 4: Synthesis of Methyl 3-hydroxy-2-nitroisonicotinate (E)

-

To a cooled (0 °C) mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (1:1 v/v), slowly add Methyl 3-hydroxyisonicotinate (1.0 eq).

-

Maintain the temperature below 10 °C during the addition.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to obtain the final product, Methyl 3-hydroxy-2-nitroisonicotinate. Further purification can be achieved by recrystallization.[6]

Applications in Medicinal Chemistry

The strategic placement of functional groups on the Methyl 3-hydroxy-2-nitroisonicotinate scaffold opens up a plethora of possibilities for its application in drug discovery.

As a Scaffold for Library Synthesis

The three key functional groups—hydroxyl, nitro, and methyl ester—can be independently or sequentially modified to generate a diverse library of analogs.

-

Hydroxyl Group Modification: Alkylation or acylation of the hydroxyl group can be readily achieved to probe the steric and electronic requirements of a target binding pocket.

-

Nitro Group Transformation: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be acylated, sulfonated, or used in reductive amination to introduce a wide range of substituents. The nitro group can also participate in SNAr reactions, allowing for the introduction of various nucleophiles.[4][7]

-

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form amides, a common motif in many drugs.[8]

Workflow for Library Generation

Caption: A workflow for generating a diverse library of compounds.

Protocol for Nitro Group Reduction and Subsequent Amidation

Step A: Reduction of the Nitro Group

-

Suspend Methyl 3-hydroxy-2-nitroisonicotinate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1).

-

Add a catalytic amount of ammonium chloride (NH₄Cl).

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 2-amino-3-hydroxyisonicotinate.

Step B: Amide Coupling with a Carboxylic Acid

-

Dissolve the desired carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Methyl 2-amino-3-hydroxyisonicotinate (1.0 eq) in DMF.

-

Stir the reaction at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.

As a Potential Enzyme Inhibitor

The 3-hydroxypyridine moiety is a known bioisostere of a catechol and can chelate metal ions in the active sites of metalloenzymes.[3] This makes Methyl 3-hydroxy-2-nitroisonicotinate and its derivatives interesting candidates for inhibitors of enzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and certain phosphatases.

Furthermore, the pyridine ring can serve as a scaffold for kinase inhibitors by forming key hydrogen bonds with the hinge region of the ATP binding site. The diverse substituents that can be introduced onto the scaffold allow for the exploration of interactions with other regions of the kinase active site to achieve potency and selectivity.

Hypothetical Signaling Pathway and Target

Caption: A diagram showing potential inhibition of a metalloenzyme.

Protocol for a General Enzyme Inhibition Assay (e.g., MMP-2)

-

Prepare a stock solution of the test compound (derivatives of Methyl 3-hydroxy-2-nitroisonicotinate) in DMSO.

-

In a 96-well plate, add assay buffer, a fluorescently quenched MMP-2 substrate, and varying concentrations of the test compound.

-

Initiate the reaction by adding a solution of recombinant human MMP-2.

-

Incubate the plate at 37 °C, protected from light.

-

Measure the increase in fluorescence at appropriate excitation and emission wavelengths at regular intervals using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Physicochemical Properties and Data Summary

| Property | Predicted Value (for core scaffold) | Experimental Data (for analogs) |

| Molecular Formula | C₇H₆N₂O₅ | - |

| Molecular Weight | 198.14 g/mol | - |

| LogP | ~1.5 | - |

| Topological Polar Surface Area | 108.9 Ų | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 6 | - |

| ¹H NMR (predicted, CDCl₃) | δ ~8.5 (s, 1H), ~7.8 (s, 1H), ~4.0 (s, 3H), ~10.0 (br s, 1H) | - |

| ¹³C NMR (predicted, CDCl₃) | δ ~165, ~155, ~140, ~135, ~125, ~120, ~53 | - |

| IC₅₀ (e.g., MMP-2) | - | To be determined |

Conclusion

Methyl 3-hydroxy-2-nitroisonicotinate represents a largely untapped yet highly promising scaffold for medicinal chemistry. Its synthetic accessibility, coupled with the versatility of its functional groups, provides a robust platform for the generation of diverse chemical libraries. The inherent properties of the 3-hydroxypyridine moiety suggest potential applications in the development of enzyme inhibitors, particularly for metalloenzymes and kinases. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this intriguing molecule and its derivatives in the pursuit of novel therapeutic agents.

References

-

MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

- SYNLETT. (n.d.). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Accessed March 11, 2026.

- National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Accessed March 11, 2026.

-

Semantic Scholar. (2004, January 27). Nitropyridines: Synthesis and reactions. Available from: [Link]

- BenchChem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Accessed March 11, 2026.

- National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Accessed March 11, 2026.

- National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Accessed March 11, 2026.

- SlideShare. (2012, May 7).

- ResearchGate. (n.d.). The use of bioisosteric groups in lead optimization. Request PDF. Accessed March 11, 2026.

- Fluorochem. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde. Accessed March 11, 2026.

- ChemSynthesis. (2025, May 20). 3-hydroxy-2-methylisonicotinic acid. Accessed March 11, 2026.

- BenchChem. (n.d.). The Untapped Potential of Methyl 2,6-dihydroxyisonicotinate: A Prospective Whitepaper for Medicinal Chemistry. Accessed March 11, 2026.

- ChemBlink. (n.d.).

- ResearchGate. (n.d.). 2-Ethyl-3-hydroxy-6-methylpyridine nitroxy succinate as a multifunctional hybrid structure. Accessed March 11, 2026.

- ChemWhat. (n.d.). METHYL 2-HYDROXY-3-NITROBENZOATE CAS#: 22621-41-6. Accessed March 11, 2026.

- National Institutes of Health. (n.d.).

- PubChem. (n.d.). 3-Hydroxy-4-pyridinecarboxylic acid. Accessed March 11, 2026.

- Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. Accessed March 11, 2026.

- MDPI. (2007, September 10).

- BenchChem. (n.d.).

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

- American Elements. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde. Accessed March 11, 2026.

- ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Accessed March 11, 2026.

- Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Accessed March 11, 2026.

- Arbor Pharmachem. (2025, March 24).

- BenchChem. (n.d.).

- MedChemExpress. (n.d.).

- U.S. Environmental Protection Agency. (2025, October 15). Methyl 3-hydroxy-2-nitrobenzoate - Publications - Abstract Sifter. CompTox Chemicals Dashboard.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalkland.com [chemicalkland.com]

- 4. mdpi.com [mdpi.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 3-hydroxy-2-nitroisonicotinate

Abstract

This guide provides a detailed framework of analytical methodologies for the structural elucidation, purity assessment, and comprehensive characterization of Methyl 3-hydroxy-2-nitroisonicotinate. As a substituted pyridine derivative, this compound holds potential as a key intermediate in pharmaceutical and materials science research. Ensuring its structural integrity and purity is paramount for its application in drug development and synthetic chemistry. This document outlines an integrated analytical workflow, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to establish a complete analytical profile of the molecule. Each section explains the causality behind the chosen techniques and provides detailed, field-proven protocols for researchers and drug development professionals.

Introduction and Characterization Strategy

Methyl 3-hydroxy-2-nitroisonicotinate is a multifunctional organic compound featuring a pyridine core, a hydroxyl group, a nitro group, and a methyl ester. This unique combination of functional groups necessitates a multi-faceted analytical approach to unambiguously confirm its chemical identity and purity. The presence of isomers during synthesis is a common challenge, making robust characterization essential.[1]

Our recommended characterization workflow is designed to be a self-validating system. Information from one technique is used to corroborate findings from another, building a cohesive and trustworthy analytical package. For instance, the molecular weight determined by Mass Spectrometry validates the structure proposed by NMR data, which in turn is supported by the functional groups identified via FT-IR. HPLC provides the orthogonal confirmation of purity.

Figure 1: Integrated workflow for the characterization of Methyl 3-hydroxy-2-nitroisonicotinate.

Structural Elucidation Techniques

The primary goal of structural elucidation is to confirm the atomic connectivity and arrangement of the molecule. We employ NMR, MS, and FT-IR in concert to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the entire molecular skeleton.

Expert Insight: The choice of a deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound. The acidic hydroxyl proton is more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆, as it undergoes slower exchange with residual water compared to other solvents like D₂O.[3]

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -OH | ~11.0 - 13.0 | Broad Singlet | 1H | The hydroxyl proton is expected to be significantly downfield and broad due to hydrogen bonding and its acidic nature. |

| Pyridine H (H-6) | ~8.3 - 8.5 | Doublet | 1H | Aromatic proton adjacent to the ring nitrogen, deshielded. Coupled to H-5. |

| Pyridine H (H-5) | ~7.8 - 8.0 | Doublet | 1H | Aromatic proton coupled to H-6. |

| -OCH₃ (Ester) | ~3.9 - 4.1 | Singlet | 3H | Methyl protons of the ester group, typically appear as a sharp singlet in this region.[4] |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and functional group.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

|---|---|---|

| C=O (Ester) | ~164 - 167 | Carbonyl carbon of the ester functional group.[4] |

| C-OH (C-3) | ~155 - 158 | Aromatic carbon attached to the hydroxyl group. |

| C-NO₂ (C-2) | ~148 - 152 | Aromatic carbon bearing the electron-withdrawing nitro group.[3] |

| C-COOCH₃ (C-4) | ~140 - 143 | Quaternary carbon of the pyridine ring attached to the ester. |

| C-H (C-6) | ~135 - 138 | Aromatic methine carbon adjacent to the ring nitrogen. |

| C-H (C-5) | ~125 - 128 | Aromatic methine carbon. |

| -OCH₃ (Ester) | ~52 - 54 | Methyl carbon of the ester group.[4] |

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-hydroxy-2-nitroisonicotinate and dissolve it in approximately 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

¹H Acquisition Parameters: Use a standard pulse program with a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2 seconds. Acquire a minimum of 16 scans.

-

¹³C Acquisition Parameters: Use a proton-decoupled pulse program with a spectral width of 240 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[2][5] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it confirms the elemental composition.

Expert Insight: Electrospray Ionization (ESI) in positive mode is the preferred method for this molecule. The pyridine nitrogen is readily protonated, leading to a strong molecular ion signal ([M+H]⁺). This soft ionization technique minimizes initial fragmentation, ensuring the molecular ion is the base peak.

Expected Results:

-

Molecular Formula: C₇H₆N₂O₅

-

Monoisotopic Mass: 198.02767 Da

-

HRMS (ESI+): Expected [M+H]⁺ ion at m/z 199.0355. The high-resolution measurement should confirm the C₇H₇N₂O₅⁺ formula.

-

Key Fragmentation (MS/MS): Tandem MS of the precursor ion (m/z 199.0355) would likely show characteristic losses:

-

Loss of methanol (-32 Da) from the ester group.

-

Loss of the nitro group (-46 Da).

-

Loss of the methoxycarbonyl group (-59 Da).

-

Protocol 2: LC-MS (HRMS) Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock to approximately 10 µg/mL using the initial mobile phase composition.

-

Chromatography (for sample introduction):

-

Column: Use a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A short gradient can be used (e.g., 5% to 95% B over 5 minutes) to ensure the compound is eluted as a sharp peak into the mass spectrometer.

-

-

MS Instrumentation (ESI-TOF or ESI-Orbitrap):

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Expert Insight: For this molecule, the O-H stretching region is particularly informative. A broad band is expected due to strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group or ester carbonyl, which is a common feature in ortho-substituted phenols and pyridinols.[7][8]

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type |

|---|---|---|

| 3200 - 2800 (Broad) | O-H (Hydroxyl) | Stretching (H-bonded) |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2960 - 2850 | C-H (Methyl) | Stretching |

| ~1730 - 1715 | C=O (Ester) | Stretching |

| ~1610, ~1580 | C=C, C=N (Pyridine Ring) | Ring Stretching |

| ~1540, ~1350 | N-O (Nitro Group) | Asymmetric & Symmetric Stretching |

| ~1250 | C-O (Ester) | Stretching |

Protocol 3: FT-IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal. Record the spectrum.

-

Parameters: Scan over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Purity and Separation Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients.[5][9] It separates the main compound from any impurities, by-products, or residual starting materials.

Expert Insight: A Diode Array Detector (DAD) is superior to a simple UV detector for this analysis. It allows for the acquisition of a full UV spectrum at each point in the chromatogram, which can help in identifying and distinguishing impurities. The nitroaromatic system in the molecule provides a strong chromophore, making UV detection highly sensitive.[10][11] The optimal detection wavelength should be set at one of the absorption maxima (λmax) determined by UV-Vis spectroscopy.

Figure 2: Logical diagram of the HPLC separation and detection principle.

Protocol 4: HPLC Purity Method

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC or UHPLC system with a DAD detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-